4-(Diethylamino)phenyl thiocyanate hydrochloride
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Overview
Description
4-(Diethylamino)phenyl thiocyanate hydrochloride is a chemical compound with the molecular formula C11H15ClN2S and a molecular weight of 242.773 g/mol . This compound is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, along with a thiocyanate group and a hydrochloride salt. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)phenyl thiocyanate hydrochloride typically involves the reaction of 4-(Diethylamino)phenyl isothiocyanate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Material: 4-(Diethylamino)phenyl isothiocyanate.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring until the formation of the hydrochloride salt is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)phenyl thiocyanate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Diethylamino)phenyl thiocyanate hydrochloride is utilized in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)phenyl thiocyanate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl thiocyanate: Similar structure but with dimethylamino group instead of diethylamino.
4-(Dibutylamino)phenyl thiocyanate hydrochloride: Contains a dibutylamino group.
4-Amino-3-methoxyphenyl thiocyanate hydrochloride: Contains an amino and methoxy group.
Uniqueness
4-(Diethylamino)phenyl thiocyanate hydrochloride is unique due to its specific diethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
CAS No. |
5401-10-5 |
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Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl] thiocyanate;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-3-13(4-2)10-5-7-11(8-6-10)14-9-12;/h5-8H,3-4H2,1-2H3;1H |
InChI Key |
FPCNIONIGAPRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)SC#N.Cl |
Origin of Product |
United States |
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